N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an oxalamide derivative with two phenyl rings substituted with dimethoxy and dimethylamino groups . Oxalamides are a class of organic compounds containing a functional group with the general structure R-CO-NH-CO-R’. They are amides of oxalic acid.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the compound’s solubility, melting point, boiling point, and reactivity could be predicted .Scientific Research Applications
Novel Psychoactive Substances (NPS) Identification and Analysis
- Differentiation of Isomers: Research has developed methods using gas chromatography retention indices and multivariate analysis of ion abundances in electron ionization mass spectra to distinguish between positional isomers of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamines (NBOMes), a class of NPS. This study supports the use of chemometric approaches for classifying unknown compounds and highlights the relevance of understanding the structural nuances of substances like N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide in forensic chemistry (Davidson & Jackson, 2019).
Synthetic Methodologies
Synthesis of Oxalamides
A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the versatility and potential of oxalamide derivatives in synthetic organic chemistry. This methodology provides a high-yielding route to both di- and mono-oxalamides, demonstrating the chemical utility of oxalamide structures similar to this compound (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, demonstrating the potential of oxalamide derivatives in facilitating complex chemical syntheses. This highlights the utility of oxalamide derivatives in promoting efficient and diverse coupling reactions under mild conditions (Chen et al., 2023).
Structural and Mechanistic Insights
- Conformational Properties and Structural Preferences: Computational studies on the oxalamide group, including N,N'-dimethyloxalamide, have explored its conformational properties and the structural preferences of polyoxalamides. This research provides insights into the isomerization process and energetics of oxalamide derivatives, offering a deeper understanding of their potential applications in material science and polymer chemistry (Armelin et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)15-7-5-14(6-8-15)11-12-21-19(24)20(25)22-17-13-16(26-3)9-10-18(17)27-4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYNYVATXXTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.